2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS number
2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS number
An In-depth Technical Guide to 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS Number: 594823-67-3
This technical guide provides a comprehensive overview of 2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile organoboron compound crucial for advancements in organic synthesis and medicinal chemistry. It serves as a key building block in the formation of carbon-carbon bonds, particularly through Suzuki-Miyaura cross-coupling reactions.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visualizations of key processes.
Properties and Specifications
2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a white to off-white crystalline powder.[1] Its pinacol ester group provides improved stability and handling compared to the corresponding boronic acid. The quantitative properties and specifications are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 594823-67-3 | [1][2] |
| Molecular Formula | C₁₂H₁₆BBrO₂ | [1][3] |
| Molecular Weight | 282.97 g/mol | [1][3] |
| Purity | ≥ 98% (GC) | [1] |
| Melting Point | 46 - 50 °C | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Synonyms | 1-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, 3-Bromophenylboronic acid pinacol ester | [1] |
| PubChem CID | 9993953 | [1][3] |
Synthesis and Experimental Protocols
The synthesis of arylboronic acid pinacol esters like 2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is most commonly achieved through the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst (Miyaura borylation) or by the esterification of the corresponding boronic acid.
Synthesis via Esterification of 3-Bromophenylboronic Acid
This protocol is a general method adapted from the synthesis of a similar compound.[4] It involves the direct condensation of the corresponding boronic acid with pinacol.
Materials:
-
3-Bromophenylboronic acid
-
Pinacol (1.0 - 1.1 equivalents)
-
Acetonitrile or another suitable aprotic solvent (e.g., Dichloromethane)
-
Magnesium Sulfate (for drying, if necessary)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 3-bromophenylboronic acid (1 equivalent) in acetonitrile.
-
Add pinacol (1.02 equivalents) to the suspension at room temperature.
-
Stir the mixture. The reaction is typically complete when a clear solution is formed (usually 1-2 hours).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the crude product, 2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which is often of sufficient purity ( >98%) for subsequent use.[4] If necessary, further purification can be achieved by recrystallization or column chromatography.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming C-C bonds between sp²-hybridized carbon atoms.[1][5] This reaction is fundamental in synthesizing complex organic molecules, including many pharmaceuticals and advanced materials.[1][5]
The reaction couples the organoboron species (2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) with an organic halide or triflate (R-X) in the presence of a palladium catalyst and a base.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a general workflow for coupling 2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an aryl halide.
Materials:
-
2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 equivalents)
-
Aryl or vinyl halide/triflate (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[6]
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Schlenk flask or pressure tube
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or pressure tube, add the aryl halide (1.0 eq), 2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 eq), the base (2.0 eq), and the palladium catalyst (0.03 eq).
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Seal the vessel and heat the reaction mixture with vigorous stirring to the required temperature (typically 80-100 °C).[6][7]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).[6]
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[6]
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Applications in Drug Discovery and Development
Organoboron compounds, particularly boronic acids and their esters, are privileged structures in medicinal chemistry.[8] The unique electronic properties of the boron atom allow it to act as a Lewis acid, enabling interactions with biological targets.[8]
2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a valuable building block in drug discovery for several reasons:
-
Scaffold Synthesis: It facilitates the efficient synthesis of complex biaryl and heteroaryl scaffolds, which are common motifs in biologically active molecules.[1]
-
SAR Studies: The bromine atom provides a reactive handle for further functionalization, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Metabolic Stability: The pinacolboronate group can be used to mask a more reactive boronic acid during synthesis, and its presence can influence the pharmacokinetic properties of a final compound.
Boron-containing drugs like Bortezomib (for multiple myeloma) and Tavaborole (an antifungal) highlight the therapeutic potential of this class of compounds.[9] Reagents such as 2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are instrumental in exploring new chemical space for novel therapeutics.
Safety and Handling
Hazard Identification: According to GHS classification, this compound may be associated with the following hazards:
-
H302: Harmful if swallowed[3]
-
H312: Harmful in contact with skin[3]
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
-
H332: Harmful if inhaled[3]
-
H335: May cause respiratory irritation[3]
Storage and Handling:
-
Storage: Store at room temperature or under refrigerated conditions (2-8 °C) as recommended by the supplier.[1] Keep the container tightly closed in a dry and well-ventilated place.
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a highly valuable and versatile reagent in modern organic chemistry. Its stability, reactivity, and utility in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for researchers in both academic and industrial settings, particularly those focused on the synthesis of novel pharmaceuticals and advanced materials. Proper handling and adherence to established protocols are essential for its safe and effective use.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 594823-67-3|2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane|BLD Pharm [bldpharm.com]
- 3. 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C12H16BBrO2 | CID 9993953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(4-BROMO-PHENYL)-4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLANE synthesis - chemicalbook [chemicalbook.com]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. scispace.com [scispace.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
